molecular formula C15H17N5O3 B10936957 N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10936957
M. Wt: 315.33 g/mol
InChI Key: XERUWBUKDRLCHK-UHFFFAOYSA-N
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Description

N~4~-ETHYL-3,6-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines

Preparation Methods

The synthesis of N4-ETHYL-3,6-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Fusing the Isoxazole and Pyridine Rings: This step may involve a condensation reaction between an isoxazole derivative and a pyridine derivative.

    Introduction of Substituents: The various substituents, such as the ethyl, methyl, and oxadiazolyl groups, can be introduced through alkylation, acylation, or other substitution reactions.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N~4~-ETHYL-3,6-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N~4~-ETHYL-3,6-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Its unique structure and properties may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N4-ETHYL-3,6-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

N~4~-ETHYL-3,6-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Isoxazole Derivatives: These compounds share the isoxazole ring structure and may exhibit similar chemical reactivity and biological activity.

    Pyridine Derivatives: Compounds with a pyridine ring may have similar properties and applications, but the presence of the isoxazole ring in N4-ETHYL-3,6-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE adds unique characteristics.

    Oxadiazole Derivatives: These compounds contain the oxadiazole ring and may have similar applications in chemistry and biology.

The uniqueness of N4-ETHYL-3,6-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of these different ring systems and substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

N-ethyl-3,6-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H17N5O3/c1-5-20(7-12-9(3)18-23-19-12)15(21)11-6-8(2)16-14-13(11)10(4)17-22-14/h6H,5,7H2,1-4H3

InChI Key

XERUWBUKDRLCHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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